B1574596 CGX1321

CGX1321

Número de catálogo B1574596
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CGX1321 is a porcupine inhibitor. CGX1321 specifically targets and binds to PORCN in the endoplasmic reticulum (ER), thereby inhibiting the post-translational palmitoylation and secretion of Wnt ligands, thus preventing the activation of Wnt-mediated signaling, and inhibiting cell growth in Wnt-driven tumors. In addition, by inhibiting the secretion of Wnt ligands and preventing Wnt-mediated signaling, CGX1321 may also limit fibrosis and promote regeneration of certain tissues upon cell injury. PORCN catalyzes the palmitoylation of Wnt ligands, and plays a key role in Wnt ligand secretion. Wnt signaling is dysregulated in a variety of cancers and plays a key role in tumor cell proliferation. It also plays a key role in tissue regeneration.

Aplicaciones Científicas De Investigación

Cardiac Regeneration after Myocardial Infarction

CGX1321, identified as a novel porcupine inhibitor, has been shown to significantly impact cardiac regeneration following myocardial infarction (MI). This compound inhibits both canonical and non-canonical Wnt signaling pathways, improving cardiac function, reducing myocardial infarct size, and limiting fibrosis in post-MI hearts. Notably, CGX1321 promotes cardiomyocyte proliferation, which is essential for cardiac regeneration, by stimulating cell cycle regulating genes in a Hippo/YAP-independent pathway (Yang et al., 2017).

Attenuation of Cardiac Hypertrophy

In another study, CGX1321 demonstrated a significant anti-hypertrophic effect on cardiac hypertrophy. The research indicated that CGX1321 improves cardiac function and survival post transverse aortic constriction (TAC) injury, a common method to induce cardiac hypertrophy in mice. The compound effectively reduced cardiomyocyte hypertrophy, apoptosis, and fibrosis induced by TAC, highlighting its inhibitory impact on both canonical and non-canonical WNT pathways (Jiang et al., 2018).

Tumor Therapy and Drug Delivery

CGX1321 has also been explored in the context of cancer therapy. A study investigated the encapsulation of CGX1321 in liposomes for targeted drug delivery to solid tumors. This formulation was shown to specifically interfere with aberrant Wnt signaling in tumor tissues, effectively impacting cancer stem cells (CSCs) while minimizing cytotoxicity to other cells. The study underscores the potential of CGX1321 in precision medicine for treating malignant cancers prone to rapid progression (Li et al., 2019).

Wnt/β-Catenin Pathway and Immune Evasion in Ovarian Cancer

Research on the Wnt/β-catenin pathway in epithelial ovarian cancer (EOC) has indicated a correlation with immune evasion. CGX1321, as a PORCN inhibitor, was hypothesized to decrease Wnt signaling and reduce immune evasion, thereby altering the tumor microenvironment. This would potentially lead to increased survival and decreased tumor burden. The study highlighted the role of CGX1321 in potentially creating a "hot" tumor microenvironment conducive to more effective immune responses against cancer (Goldsberry et al., 2020).

Propiedades

Nombre del producto

CGX1321

Nombre IUPAC

N/A

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

CGX1321;  CGX-1321;  CGX 1321; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.